Several synthetic routes have been employed to obtain 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole and its derivatives. One common approach involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with substituted pyrazoles under basic conditions. This nucleophilic aromatic substitution leads to the formation of the desired product. []
Molecular Structure Analysis
The molecular structure of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole consists of a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine core. This bicyclic structure offers multiple sites for further functionalization and modification, allowing for the fine-tuning of its biological activity. [, , , , ]
Chemical Reactions Analysis
N-Alkylation: The nitrogen atoms on both the pyrazole and pyrrolopyrimidine rings can be alkylated with suitable alkylating agents, allowing for the introduction of various substituents. [, ]
Suzuki Coupling: The introduction of aryl groups at specific positions of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through palladium-catalyzed Suzuki coupling reactions. []
Hydrolysis: Under acidic or basic conditions, 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-containing molecules can undergo hydrolysis, leading to the cleavage of specific bonds and formation of degradation products. []
Mechanism of Action
The mechanism of action for compounds containing the 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole moiety varies depending on the specific molecule and its target. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the target kinase. [, , ] Other derivatives, like those incorporating a sulfonamide group, have been investigated for their histone deacetylase (HDAC) inhibitory activity, impacting gene expression by modulating histone acetylation levels. []
Applications
Oncology: Researchers are investigating its potential as a scaffold for developing novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against various kinases, including FLT3 and CDK, implicated in cancer cell growth and proliferation. [, ]
Immunology: This scaffold is also being explored for its immunomodulatory properties. Certain derivatives act as Janus Kinase (JAK) inhibitors, offering potential therapeutic avenues for treating immune-related disorders. [, , , , , , , , , ]
Neurology: Researchers are studying its potential for treating neurodegenerative diseases. The development of selective inhibitors targeting protein kinases like LRRK2, implicated in Parkinson's disease, highlights this potential. []
Related Compounds
Ruxolitinib
Compound Description: Ruxolitinib ((R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) is a potent kinase inhibitor, primarily targeting Janus kinases (JAKs) [, , ]. This drug has shown efficacy in treating myeloproliferative neoplasms and has been investigated for its potential in treating various inflammatory and autoimmune diseases [, , ].
Relevance: Ruxolitinib shares the core structure of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole with the addition of a (R)-3-cyclopentylpropanenitrile substituent at the pyrazole ring's 1-position. This structural similarity is responsible for ruxolitinib's potent kinase inhibitory activity [, , , ].
Baricitinib
Compound Description: Baricitinib (2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile) is another potent and selective JAK inhibitor [, ]. This drug is used to treat rheumatoid arthritis and other autoimmune diseases by interfering with cytokine signaling pathways [, ].
Relevance: Similar to ruxolitinib, baricitinib shares the core 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole structure. In baricitinib, a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile substituent is attached to the pyrazole's 1-position. This structural resemblance contributes to baricitinib's JAK inhibitory activity, highlighting the importance of the core structure for this biological activity [, ].
Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].
Relevance: This degradation product maintains the core 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol structure but with a modified side chain at the pyrazole's 1-position, where the nitrile group of ruxolitinib is hydrolyzed to a carboxylic acid [].
Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].
Relevance: This degradation product exhibits a more significant modification compared to the other degradation products. While it retains the cyclopentylpropanenitrile side chain at the pyrazole ring, the pyrrolo[2,3-d]pyrimidine moiety is hydrolyzed to a 6-amino-5-formylpyrimidine group [].
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].
Relevance: This degradation product represents a truncated version of the core structure, where the entire (R)-3-cyclopentylpropanenitrile side chain is cleaved from the pyrazole ring [].
Compound Description: FN-1501 is a potent, multi-target kinase inhibitor, exhibiting potent activity against FLT3, CDK2, CDK4, and CDK6 []. It shows promise as a potential therapeutic agent for acute myeloid leukemia (AML) [].
Relevance: FN-1501 shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substructure with the target compound. In FN-1501, the pyrrolopyrimidine moiety is linked to a 1H-pyrazole-3-carboxamide scaffold, highlighting the versatility of this substructure in developing kinase inhibitors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.